Elucidating the Mechanistic Pathways of 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one: A Hypothesis-Driven Investigative Framework
Elucidating the Mechanistic Pathways of 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one: A Hypothesis-Driven Investigative Framework
An In-Depth Technical Guide
Abstract
The compound 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one represents a novel chemical entity with significant, yet uncharacterized, therapeutic potential. Its molecular architecture, combining a substituted phenoxy moiety with a piperazine ring, suggests plausible interactions with multiple, high-value biological targets. This guide presents a series of structured, evidence-based hypotheses for its mechanism of action, focusing on the central nervous system (CNS), inflammatory pathways, and cardiovascular targets. We provide a comprehensive, multi-phase experimental strategy designed to systematically investigate these hypotheses, moving from broad, high-throughput screening to specific in-vitro and in-vivo validation. The protocols and logical frameworks detailed herein are intended to serve as a self-validating system for elucidating the compound's pharmacological profile and establishing a foundation for future drug development efforts.
Introduction and Structural Rationale
The rational design of novel therapeutics often involves the strategic combination of known pharmacophores to create new chemical entities with unique pharmacological profiles. The structure of 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one is a prime example of this approach, integrating two key structural motifs highly prevalent in clinically successful drugs.
-
The Arylpiperazine Moiety: The piperazine ring is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its presence is strongly associated with activity at central nervous system targets, particularly serotonergic (5-HT) and dopaminergic (DA) receptors.[2][3] Derivatives are known to function as antidepressants, antipsychotics, and anxiolytics.[1] Furthermore, the piperazine scaffold is utilized in diverse therapeutic areas, including antimicrobial and antifungal agents.[4]
-
The Substituted Phenoxy Group: The phenoxy moiety, linked to a propane backbone, is characteristic of several classes of drugs, most notably the β-adrenergic receptor antagonists (beta-blockers).[5] Additionally, phenoxy acetic acid derivatives have been successfully developed as potent and selective cyclooxygenase-2 (COX-2) inhibitors for treating inflammation.[6]
The combination of these two pharmacophores via a propan-1-one linker creates a molecule whose therapeutic potential is undefined. This guide proposes a systematic approach to unravel its primary mechanism of action.
Caption: Hierarchical workflow for experimental validation.
Phase 1: Broad Screening and Target Identification
The initial phase is designed to rapidly and cost-effectively identify the most probable biological targets from a wide array of possibilities.
1.1. In Silico Docking and Molecular Modeling
-
Objective: To computationally predict the binding affinity and pose of the compound against a panel of protein crystal structures.
-
Methodology:
-
Construct a 3D model of 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one.
-
Select a panel of high-resolution crystal structures for key targets from each hypothesis:
-
CNS: 5-HT1A, 5-HT2A, D2 receptors, SERT.
-
Inflammation: COX-1, COX-2.
-
Cardiovascular: β1- and β2-adrenergic receptors.
-
-
Perform molecular docking simulations using software such as AutoDock Vina or Schrödinger Glide.
-
Analyze the results based on predicted binding energy (kcal/mol) and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) within the binding pocket.
-
-
Causality: This step prioritizes experimental work by identifying the targets with the highest predicted binding affinity, saving significant resources on non-viable pathways.
1.2. Broad Panel Radioligand Binding Assay
-
Objective: To empirically screen the compound against a large number of diverse receptors, ion channels, and transporters to identify primary targets and potential off-target liabilities.
-
Methodology:
-
Submit the compound for a commercial binding screen (e.g., Eurofins SafetyScreen44™ or similar panel).
-
The compound is typically tested at a single high concentration (e.g., 10 µM).
-
The assay measures the displacement of a specific radioligand from its target.
-
Results are reported as a percentage of inhibition of radioligand binding. A threshold (e.g., >50% inhibition) is used to identify significant "hits."
-
-
Trustworthiness: This is a self-validating step. A positive hit in this unbiased screen provides strong, direct evidence for an interaction that must be followed up with more detailed pharmacology in Phase 2.
Phase 2: In-Vitro Pharmacological Profiling
Once primary targets are identified in Phase 1, this phase aims to quantify the compound's affinity and functional activity at those specific targets.
2.1. Protocol for CNS Target Validation (Hypothesis A)
-
Objective: To determine the binding affinity (Ki) and functional activity (agonist/antagonist) at specific CNS receptors.
-
Methodology:
-
Receptor Binding Assays:
-
Perform saturation binding experiments using membranes from cells expressing the target receptor (e.g., 5-HT1A).
-
Incubate membranes with increasing concentrations of the test compound and a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A).
-
Measure radioactivity to determine the IC50 (concentration of compound that inhibits 50% of specific binding).
-
Convert IC50 to Ki (inhibition constant) using the Cheng-Prusoff equation.
-
-
Functional Activity Assays (e.g., GTPγS Binding): [2] * This assay measures G-protein activation, a direct consequence of agonist binding to a GPCR.
-
Incubate cell membranes expressing the target receptor with the test compound and radiolabeled [³⁵S]GTPγS.
-
Agonists will stimulate [³⁵S]GTPγS binding, while antagonists will block the stimulation caused by a known agonist.
-
Quantify results to determine EC50 (potency) and Emax (efficacy) for agonists, or KB (equilibrium dissociation constant) for antagonists.
-
-
2.2. Protocol for COX Inhibition Validation (Hypothesis B)
-
Objective: To determine the potency (IC50) and selectivity of the compound for COX-1 versus COX-2.
-
Methodology:
-
Enzyme Inhibition Assays: [6] * Utilize commercially available COX-1 and COX-2 inhibitor screening kits (e.g., Cayman Chemical).
-
Incubate purified ovine COX-1 or human recombinant COX-2 enzyme with arachidonic acid (substrate) in the presence of various concentrations of the test compound.
-
Measure the production of prostaglandin F2α via ELISA.
-
Calculate the IC50 for each isozyme and determine the selectivity index (SI = IC50 COX-1 / IC50 COX-2).
-
-
-
Causality: A high SI value (>10) indicates selective COX-2 inhibition, which is a key predictor of an improved gastrointestinal safety profile.
Quantitative Data Summary Table
| Assay Type | Parameter | Target: 5-HT1A | Target: COX-1 | Target: COX-2 | Target: β1-Adrenergic |
| Binding | Ki (nM) | Experimental Value | N/A | N/A | Experimental Value |
| Functional | IC50 (nM) | N/A | Experimental Value | Experimental Value | N/A |
| Functional | EC50/KB (nM) | Experimental Value | N/A | N/A | Experimental Value |
| Selectivity | SI | N/A | Calculated Value | Calculated Value | N/A |
Phase 3: In-Vivo Proof-of-Concept Studies
This final phase aims to determine if the in-vitro activity translates to a physiological effect in a living organism.
3.1. Protocol for Anti-inflammatory Model (Hypothesis B)
-
Objective: To assess the compound's ability to reduce acute inflammation in vivo.
-
Methodology (Carrageenan-Induced Paw Edema): [6] 1. Use male Sprague-Dawley rats (180-200 g). 2. Administer the test compound or vehicle orally at various doses (e.g., 10, 30, 100 mg/kg). A positive control (e.g., Celecoxib) should be used. 3. After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw. 4. Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection. 5. Calculate the percentage of inhibition of edema for each group compared to the vehicle control.
-
Trustworthiness: This is a standardized and widely accepted model for evaluating NSAIDs. A dose-dependent reduction in paw edema provides strong, self-validating evidence of in-vivo anti-inflammatory efficacy.
Caption: Hypothetical signaling pathway for CNS Hypothesis A.
Summary and Future Directions
This guide outlines a rigorous, hypothesis-driven framework for the systematic elucidation of the mechanism of action for 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one. By progressing through the proposed phases of broad screening, in-vitro characterization, and in-vivo validation, researchers can efficiently identify the primary pharmacological activity of this novel compound. The results of this investigative cascade will form a robust foundation for lead optimization, preclinical safety assessment, and the potential development of a novel therapeutic agent. The key to success lies in allowing the empirical data from each phase to guide the subsequent experimental choices, ensuring a scientifically sound and resource-efficient discovery process.
References
-
Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]
-
Wikipedia. (2023). Piperazine. Retrieved from [Link]
-
Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024, September 30). YouTube. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? Retrieved from [Link]
-
Mitrovic, D. R., et al. (2002). Synthesis, beta-adrenoceptor pharmacology and toxicology of S-(-)-1-(4-(2-ethoxyethoxy)phenoxy)-2-hydroxy-3-(2-(3,4-dimethoxyphenyl)ethylamino)propane hydrochloride, a short acting beta(1)-specific antagonist. European Journal of Medicinal Chemistry, 37(9), 735-745. Retrieved from [Link]
-
Gouda, A. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1305. Retrieved from [Link]
-
Melillo, G., et al. (1985). Synthesis and pharmacological screening of new phenylpiperazinepropane derivatives and their enantiomers. Il Farmaco; edizione scientifica, 40(4), 279-291. Retrieved from [Link]
-
Shirazi, F. H., et al. (2017). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian journal of pharmaceutical research : IJPR, 16(1), 163–172. Retrieved from [Link]
-
Levin, J. I., et al. (2003). Synthesis and biological activity of piperazine-based dual MMP-13 and TNF-alpha converting enzyme inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(19), 3243-3246. Retrieved from [Link]
-
Chen, W., et al. (2024). Study on the synthesis and biological activity of kojic acid–piperazine derivatives. RSC Advances, 14(1), 23-33. Retrieved from [Link]
-
Pelliccia, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. Retrieved from [Link]
-
Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 237-247. Retrieved from [Link]
-
Oganesyan, E. T., et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 54(3), 250-255. Retrieved from [Link]
-
Berardi, F., et al. (2001). New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter... European Journal of Medicinal Chemistry, 36(1), 55-61. Retrieved from [Link]
-
Preprints.org. (2026, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Retrieved from [Link]
-
Jali, A., et al. (2019). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS omega, 4(7), 12516–12530. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Retrieved from [Link]
-
Molbank. (2023, January 12). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Retrieved from [Link]
-
Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Retrieved from [Link]
-
Pérez-Alvarez, V. M., et al. (2014). Study on action mechanism of 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) in acquisition, formation, and consolidation of memory in mice. Fundamental & Clinical Pharmacology, 28(2), 167-175. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on action mechanism of 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) in acquisition, formation, and consolidation of memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, beta-adrenoceptor pharmacology and toxicology of S-(-)-1-(4-(2-ethoxyethoxy)phenoxy)-2-hydroxy-3-(2-(3,4-dimethoxyphenyl)ethylamino)propane hydrochloride, a short acting beta(1)-specific antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
